N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide
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Overview
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide is a complex organic compound featuring a pyrimidine base with various functional groups attached. It is notable for its applications across a range of scientific research disciplines, from chemistry and biology to medicine and industry.
Mechanism of Action
The compound also contains a pyrimidinyl group, which is a key component of many important biological molecules, including the nucleotides that make up DNA and RNA. Pyrimidines can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s mode of action .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would likely depend on factors such as its solubility, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide typically involves the following steps:
Formation of the Pyrimidine Core: Begins with the synthesis of the pyrimidine nucleus through cyclization reactions, often employing reagents such as acetic anhydride, formamide, and ammonium acetate.
Dimethylamino Group Attachment: The next step involves introducing the dimethylamino group to the pyrimidine ring via nucleophilic substitution reactions.
Formation of the Amide Linkage: A coupling reaction between the pyrimidine derivative and isobutyric acid or its derivatives creates the final amide linkage under dehydrative conditions.
Industrial Production Methods: While lab-scale synthesis relies on carefully controlled conditions, industrial production methods may incorporate continuous flow reactors to increase yield and efficiency, often using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The dimethylamino group can undergo oxidation to form N-oxides, while reduction reactions can target other functional groups present in the compound.
Substitution Reactions:
Amidation and Hydrolysis: The amide linkage can participate in hydrolysis under acidic or basic conditions to produce the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: Halogenating agents, various nucleophiles.
Major Products:
Oxidation: Formation of N-oxides.
Substitution: Introduction of various functional groups on the pyrimidine ring.
Hydrolysis: Conversion to amines and carboxylic acids.
Scientific Research Applications
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide's applications span multiple fields:
Chemistry: Utilized as a building block in the synthesis of more complex molecules, as well as a reagent in analytical methods.
Biology: Employed in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrimidine Derivatives: Such as 2,4-diaminopyrimidine and 5-fluorouracil.
Amides: Including acetamide and formamide, though these lack the pyrimidine structure.
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide showcases a versatile profile, making it a valuable compound across various scientific domains.
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-9(2)13(19)15-7-6-14-11-8-12(18(4)5)17-10(3)16-11/h8-9H,6-7H2,1-5H3,(H,15,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHHNIUNRYXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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